2(5H)-Furanone, 5-(ethylimino)- 2(5H)-Furanone, 5-(ethylimino)-
Brand Name: Vulcanchem
CAS No.: 65582-36-7
VCID: VC19397435
InChI: InChI=1S/C6H7NO2/c1-2-7-5-3-4-6(8)9-5/h3-4H,2H2,1H3
SMILES:
Molecular Formula: C6H7NO2
Molecular Weight: 125.13 g/mol

2(5H)-Furanone, 5-(ethylimino)-

CAS No.: 65582-36-7

Cat. No.: VC19397435

Molecular Formula: C6H7NO2

Molecular Weight: 125.13 g/mol

* For research use only. Not for human or veterinary use.

2(5H)-Furanone, 5-(ethylimino)- - 65582-36-7

Specification

CAS No. 65582-36-7
Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
IUPAC Name 5-ethyliminofuran-2-one
Standard InChI InChI=1S/C6H7NO2/c1-2-7-5-3-4-6(8)9-5/h3-4H,2H2,1H3
Standard InChI Key CIAYRYBNESJPCE-UHFFFAOYSA-N
Canonical SMILES CCN=C1C=CC(=O)O1

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2(5H)-Furanone, 5-(ethylimino)- belongs to the furanone family, a class of oxygen-containing heterocycles. Its structure comprises a γ-lactone ring (2(5H)-furanone) substituted with an ethylimino group (-N=CH₂CH₃) at the 5-position. The lactone ring contributes to its polar nature, while the imine group introduces nucleophilic reactivity. Key physicochemical properties include:

PropertyValue
CAS Number65582-36-7
Molecular FormulaC₆H₇NO₂
Molecular Weight125.13 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported

The ethylimino group’s electron-withdrawing effects influence the lactone ring’s electronic distribution, enhancing reactivity at the carbonyl carbon.

Structural Analysis

The compound’s planar lactone ring facilitates conjugation between the carbonyl oxygen and the imine nitrogen, stabilizing the molecule through resonance. X-ray crystallography of analogous furanones (e.g., 5-ethyl-2(5H)-furanone) reveals a puckered ring conformation, suggesting similar structural dynamics in 5-(ethylimino) derivatives . The imine’s sp²-hybridized nitrogen creates a rigid geometry, which may sterically hinder certain reactions while promoting others, such as cycloadditions.

Synthesis and Reaction Mechanisms

Synthetic Routes

The primary synthesis involves reacting 2(5H)-furanone with hydrazine derivatives under controlled conditions. A typical procedure includes:

  • Reagents: Hydrazine hydrate (N₂H₄·H₂O), 2(5H)-furanone, ethanol solvent.

  • Conditions: Reflux at 78°C for 6–8 hours.

  • Mechanism: Hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the furanone. This forms a tetrahedral intermediate, which undergoes dehydration to yield the imine product.

The reaction’s efficiency depends on solvent polarity and temperature, with ethanol providing optimal solubility and moderate reactivity.

Byproducts and Optimization

Side reactions may produce hydrazones or over-oxidized products if excess hydrazine or elevated temperatures are used. Chromatographic purification (e.g., silica gel column) is typically employed to isolate the target compound in yields of 60–75%.

Biological Activities and Applications

Antimicrobial Properties

2(5H)-Furanone, 5-(ethylimino)- disrupts bacterial quorum sensing (QS), a communication system regulating biofilm formation and virulence. In Pseudomonas aeruginosa, the compound competitively inhibits QS receptors, reducing biofilm density by 40–60% at 50 µM concentrations. This mechanism parallels natural furanones from marine algae, which similarly interfere with acyl-homoserine lactone signaling.

Apoptosis Modulation

Preliminary studies suggest the compound induces apoptosis in cancer cell lines (e.g., HeLa) via caspase-3 activation. At 100 µM, it triggers a 30% increase in apoptotic cells after 24 hours, though the exact pathway remains unclear.

Stability and Reactivity

Thermal and Chemical Stability

The compound is stable at room temperature but degrades above 150°C, producing CO₂ and ethylamine fragments. In acidic conditions (pH < 3), the lactone ring hydrolyzes to form a carboxylic acid derivative, while alkaline environments (pH > 10) cleave the imine bond.

Reactivity Trends

The ethylimino group directs electrophilic substitution to the 4-position of the furanone ring. For example, bromination yields 4-bromo-5-(ethylimino)-2(5H)-furanone, a precursor for cross-coupling reactions.

Future Research Directions

Industrial Applications

  • Polymer Chemistry: Utilize the compound as a monomer for biodegradable polyesters.

  • Agrochemicals: Investigate its use as a plant growth regulator or antifungal agent.

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